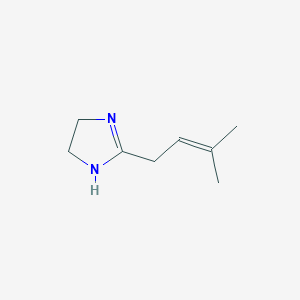![molecular formula C14H17N3O2S B14405332 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole CAS No. 88138-67-4](/img/structure/B14405332.png)
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl-pentyl chain, which is further connected to the imidazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole typically involves a multi-step process:
Formation of the Sulfanyl-Pentyl Chain: The initial step involves the synthesis of the sulfanyl-pentyl chain. This can be achieved by reacting 4-nitrothiophenol with a suitable alkyl halide under basic conditions to form the desired sulfanyl-pentyl intermediate.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be accomplished by reacting the sulfanyl-pentyl intermediate with glyoxal and ammonia under acidic conditions to form the imidazole ring.
Final Coupling: The final step involves coupling the sulfanyl-pentyl intermediate with the imidazole ring. This can be achieved by using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used as a probe to study biological processes and as a potential therapeutic agent.
Medicine: The compound can be investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to the modulation of their activity. The imidazole ring can interact with nucleic acids and other biomolecules, leading to changes in cellular processes. The sulfanyl-pentyl chain can facilitate the compound’s entry into cells and its distribution within the cellular environment.
Comparison with Similar Compounds
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole can be compared with other similar compounds, such as:
1-{5-[(4-Aminophenyl)sulfanyl]pentyl}-1H-imidazole: This compound has an amino group instead of a nitro group, which can lead to different chemical and biological properties.
1-{5-[(4-Methylphenyl)sulfanyl]pentyl}-1H-imidazole: This compound has a methyl group instead of a nitro group, which can lead to different reactivity and applications.
1-{5-[(4-Chlorophenyl)sulfanyl]pentyl}-1H-imidazole: This compound has a chloro group instead of a nitro group, which can lead to different pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various scientific research applications.
Properties
CAS No. |
88138-67-4 |
|---|---|
Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
1-[5-(4-nitrophenyl)sulfanylpentyl]imidazole |
InChI |
InChI=1S/C14H17N3O2S/c18-17(19)13-4-6-14(7-5-13)20-11-3-1-2-9-16-10-8-15-12-16/h4-8,10,12H,1-3,9,11H2 |
InChI Key |
BQRNBPHPUKLVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


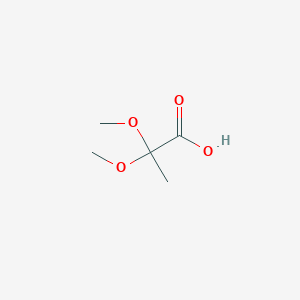
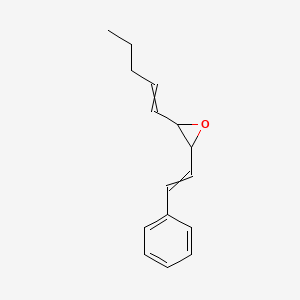
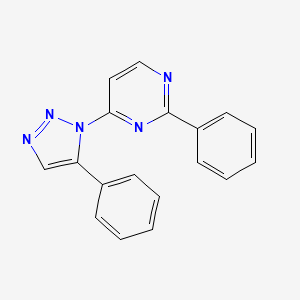
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
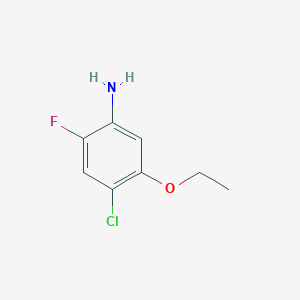
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
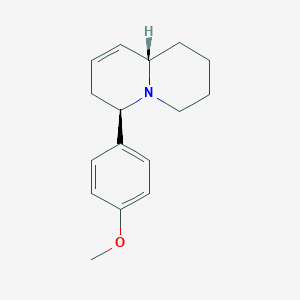
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
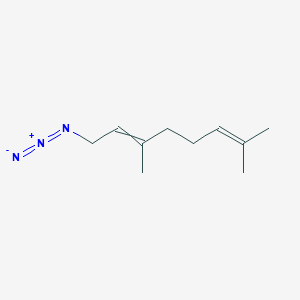
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
